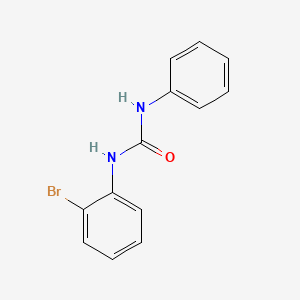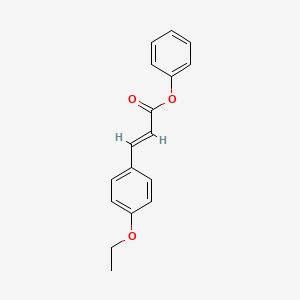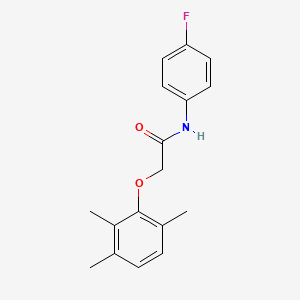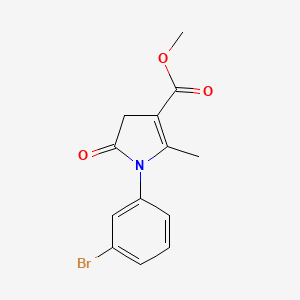
N-(2-bromophenyl)-N'-phenylurea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-N'-phenylurea, such as N-p-bromophenyl-N′-phenylacetylthiourea, involves the reaction of appropriate aniline derivatives with acyl chlorides or isothiocyanates. These reactions typically result in the formation of thiourea derivatives characterized by strong non-covalent interactions, such as hydrogen bonds and π–π stacking interactions, which influence their conformation and properties (Liang Xian et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-bromophenyl)-N'-phenylurea often features significant non-covalent interactions. For example, N′-Benzoyl-N-p-bromophenylthiourea exhibits a structure where the bromophenyl and benzoyl groups are arranged cis and trans to the sulfur atom, respectively. This arrangement, along with intermolecular N—H⋯S and C—H⋯O hydrogen bonds, leads to the formation of linear chains (B. Yamin & M. Yusof, 2003).
Chemical Reactions and Properties
Chemical reactions involving phenylurea derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of phenylurea and N-trimethylsilyl-N'-phenylurea with vanadocene yields N-(η5-cyclopentadienyl)vanadio-N'-phenylurea as a major product, showcasing the versatility of phenylurea derivatives in synthetic chemistry (A. Gordetsov et al., 2003).
Physical Properties Analysis
The physical properties of N-(2-bromophenyl)-N'-phenylurea derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular conformation and the presence of non-covalent interactions. For example, the crystal structure of N-p-bromophenyl-N′-phenylacetylthiourea reveals a monoclinic space group with specific cell dimensions, highlighting the impact of molecular interactions on the physical properties of these compounds (Liang Xian et al., 2009).
Chemical Properties Analysis
The chemical behavior of N-(2-bromophenyl)-N'-phenylurea and its derivatives can be explored through reactions with various reagents. The introduction of substituents such as bromine can enhance the reactivity and lead to the formation of diverse products. For example, the reaction of phenylurea derivatives with nitrous acid demonstrates the influence of substituents on the kinetics and mechanism of nitrosation reactions, indicating a complex interplay between structure and reactivity (A. Castro et al., 1989).
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Molecular Interactions
N-(2-bromophenyl)-N'-phenylurea and its derivatives have been studied for their crystal structures and molecular interactions. For example, the crystal structure of metobromuron, a phenylurea herbicide, demonstrates significant molecular interactions such as hydrogen bonds and weak C-H⋯π interactions, contributing to the formation of two-dimensional networks in the crystal lattice (Kang et al., 2015).
2. Chemical Reactions and Synthesis
These compounds participate in various chemical reactions. For instance, the reaction of N-trimethylsilyl-N'-phenylurea with N-bromosuccinimide produces, among other products, (p-bromophenyl)urea, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Gordetsov et al., 2003).
3. Bioactivity and Pharmacological Potential
The bioactivity of N-(2-bromophenyl)-N'-phenylurea derivatives has been explored, particularly in pharmacology. For example, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas showed promising anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Fatima et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWZPIPSUYVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967127 | |
| Record name | N-(2-Bromophenyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Bromophenyl)-3-phenylurea | |
CAS RN |
13114-91-5, 5269-25-0 | |
| Record name | N-(2-Bromophenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-BROMOPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5677623.png)


![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)
![3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5677656.png)
![9-[4-(4-fluorophenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5677658.png)
![1-[(4-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5677670.png)

![2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5677680.png)

![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)

![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5677711.png)